2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
Research on similar thiazole and acetamide derivatives has shown a range of applications, primarily in the development of novel compounds with potential biological activities. The synthesis of these compounds often involves innovative methodologies that could be applied to the synthesis and modification of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide for specific scientific purposes.
- For instance, the study on the synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazol derivatives containing a phenyl urea warhead evaluated as antiproliferative agents, showcases the broad potential of similar compounds in exploring new treatments for various types of cancer (Toolabi et al., 2022).
Biological Activity and Pharmacological Potential
Several compounds with thiazole and acetamide frameworks have been synthesized and tested for their biological activities. These studies highlight the potential of compounds with similar structures in various biological applications:
- A research project investigated the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, revealing significant anticancer activity against some cancer cell lines, which points to the pharmacological promise of structurally related compounds in oncology (Yurttaş et al., 2015).
Chemical Properties and Interactions
Understanding the chemical properties and interactions of compounds like this compound can be crucial for their application in scientific research. Studies on similar molecules have explored their physicochemical characteristics, binding interactions, and potential for inclusion in new materials or as part of novel therapeutic strategies.
- Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including their ligand-protein interactions and potential in photovoltaic efficiency modeling, demonstrate the diverse applications of these compounds beyond conventional drug use (Mary et al., 2020).
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-28-15-6-7-16(17(10-15)29-2)24-18(26)9-14-11-30-20(23-14)25-19(27)22-13-5-3-4-12(21)8-13/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHNMWVHQLJYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.